molecular formula C6H14Te2 B13812790 Diisopropylditelluride CAS No. 51112-73-3

Diisopropylditelluride

Cat. No.: B13812790
CAS No.: 51112-73-3
M. Wt: 341.4 g/mol
InChI Key: VPIMDGCETSZFGC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organochalcogen Chemistry

Organochalcogen chemistry, a branch of organometallic chemistry, focuses on organic compounds containing a carbon-to-chalcogen bond, with the chalcogens being elements of Group 16 of the periodic table (oxygen, sulfur, selenium, and tellurium). researchgate.net The field has its roots in the 19th century, with the first organotellurium compound, diethyl telluride, being synthesized by Wöhler in 1840. mocvd-precursor-encyclopedia.de Early work in this area was often hampered by the foul smell and instability of many of the compounds. mocvd-precursor-encyclopedia.deresearchgate.net

The development of organotellurium chemistry, in particular, was slower compared to its lighter congeners, sulfur and selenium. mocvd-precursor-encyclopedia.de However, the mid-20th century saw a renewed interest, driven by the unique reactivity and potential applications of these compounds. mocvd-precursor-encyclopedia.de Researchers began to develop safer and more efficient synthetic methods, often utilizing elemental tellurium as a starting material to generate reactive intermediates in situ, thus avoiding the handling of malodorous precursors. mocvd-precursor-encyclopedia.de This has led to a significant expansion of the field, with a growing number of applications in organic synthesis and materials science. rsc.orgacs.org

General Classification and Structural Features of Diorganyl Ditellurides

Diorganyl ditellurides, with the general formula R₂Te₂, represent a significant class of organotellurium compounds. ucla.edu In these molecules, two organic groups (R) are attached to two tellurium atoms, which are in a formal oxidation state of -1. The organic substituents can be alkyl or aryl groups. google.com

A key structural feature of diorganyl ditellurides is the Te-Te bond. The molecules adopt a non-planar, skewed conformation in the solid state and in solution, similar to that of hydrogen peroxide and disulfides. The dihedral angle between the two C-Te-Te planes is typically around 90°. This geometry arises from the repulsion between the lone pairs of electrons on the adjacent tellurium atoms.

The Unique Electronic and Steric Environment of Tellurium in Organic Systems

Tellurium, being the heaviest of the stable chalcogens, possesses several unique electronic and steric properties that distinguish its organic derivatives from those of sulfur and selenium. researchgate.net It has a larger atomic radius, lower electronegativity, and higher polarizability. researchgate.net These characteristics lead to longer and weaker carbon-tellurium (C-Te) and tellurium-tellurium (Te-Te) bonds compared to their lighter analogues.

The low energy of the C-Te bond facilitates its cleavage, making organotellurium compounds valuable reagents in organic synthesis where the tellurium moiety can be easily introduced and subsequently removed. uni-siegen.de The high polarizability of tellurium also allows for the formation of hypervalent compounds and facilitates its participation in a variety of chemical transformations. From a steric perspective, the bulky nature of the tellurium atom and its substituents can influence the stereochemical outcome of reactions.

Academic Significance of Diisopropylditelluride within Organotellurium Research

This compound holds academic significance primarily as a precursor for the synthesis of tellurium-containing materials through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). ucla.edugoogle.com Its volatility and thermal decomposition characteristics are key properties studied in this context. mocvd-precursor-encyclopedia.deucla.edu

The compound is also of interest in fundamental organotellurium chemistry. For instance, it has been observed as a byproduct in the MOVPE of zinc telluride (ZnTe) when using diisopropyltelluride as the tellurium source. acs.orgucla.edu The study of its formation provides insights into the reaction mechanisms of these deposition processes. ucla.edu Furthermore, this compound has been part of broader studies on the spectroscopic properties of dialkyl ditellurides, contributing to the understanding of the electronic environment of the tellurium nucleus in these systems. datapdf.com

Interactive Data Table: General Properties of Diorganyl Ditellurides

PropertyDescriptionSignificance in Organotellurium Chemistry
General Formula R-Te-Te-R (R = alkyl or aryl)The nature of the 'R' group significantly influences the compound's properties and reactivity.
Oxidation State of Te -1This allows for a rich redox chemistry, including oxidation to higher valent species.
Te-Te Bond A defining feature of ditellurides.The relatively weak Te-Te bond is readily cleaved, making these compounds useful synthetic intermediates.
Conformation Skewed, non-planar structure.This geometry minimizes lone pair repulsion and affects the molecule's packing in the solid state and its interactions in solution.

Properties

CAS No.

51112-73-3

Molecular Formula

C6H14Te2

Molecular Weight

341.4 g/mol

IUPAC Name

2-(propan-2-ylditellanyl)propane

InChI

InChI=1S/C6H14Te2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3

InChI Key

VPIMDGCETSZFGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Te][Te]C(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Diisopropylditelluride and Analogous Ditellurides

Direct Synthesis Strategies from Elemental Tellurium and Alkyl Halides

The most fundamental approach to synthesizing dialkyl ditellurides involves the direct use of elemental tellurium powder, which is reacted with alkyl halides. nih.gov This transformation requires the initial reduction of elemental tellurium to a nucleophilic tellurium species that can then react with the electrophilic alkyl halide. nih.gov However, these reactions can often yield a mixture of dialkyl ditellurides (R-Te-Te-R) and dialkyl tellurides (R-Te-R) as a side product. nih.gov

A highly effective and common method for the synthesis of symmetrical dialkyl ditellurides involves the reduction of elemental tellurium with a reducing agent, followed by alkylation. nih.gov Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent in this context. nih.govresearchgate.netresearchgate.net The process begins with the reduction of tellurium powder by NaBH₄ in a suitable solvent, such as N,N-dimethylformamide (DMF), to form sodium ditelluride (Na₂Te₂). nih.gov This species is a potent nucleophile that subsequently reacts with an alkyl halide, such as 2-bromopropane, to yield the desired diisopropylditelluride. nih.gov

The reaction pathway can be summarized as follows:

Reduction: 2 Te + 2 NaBH₄ → Na₂Te₂ + 2 BH₃ + H₂

Alkylation: Na₂Te₂ + 2 (CH₃)₂CHBr → (CH₃)₂CH-Te-Te-CH(CH₃)₂ + 2 NaBr

One of the challenges in this synthesis is preventing the over-reduction of the ditelluride anion (Te₂²⁻) to the telluride dianion (Te²⁻), which would lead to the formation of the dialkyl telluride byproduct upon alkylation. nih.gov Researchers have focused on optimizing reaction conditions to enhance the selectivity for the desired ditelluride. nih.gov Key parameters include the stoichiometry of the reducing agent, temperature, and reaction time. nih.gov

A study on the selective synthesis of dialkyl ditellurides established optimized conditions to favor their formation over dialkyl tellurides. nih.gov

Optimized Conditions for Selective Ditelluride Synthesis

Parameter Optimized Condition Purpose
Reducing Agent 1.0 equivalent of NaBH₄ To ensure sufficient reduction to Na₂Te₂ while minimizing over-reduction to Na₂Te.
Temperature 60 °C (for reduction step) To facilitate the controlled reduction of elemental tellurium.
Solvent N,N-dimethylformamide (DMF) To effectively dissolve intermediates and facilitate the reaction.

| Alkylation Temp. | 25 °C (for alkylation step) | To allow for the selective nucleophilic attack of the ditelluride anion on the alkyl halide. |

This table presents optimized reaction conditions for the selective synthesis of dialkyl ditellurides using NaBH₄ as reported in a study. nih.gov

This reductive coupling approach provides a reliable route to symmetrical dialkyl ditellurides, including this compound, with modest to good yields achieved for various primary and secondary alkyl halides. nih.gov

An alternative direct method involves the reaction of elemental tellurium with strong nucleophilic organometallic reagents, such as organolithium (R-Li) or Grignard reagents (R-MgX). nih.govyoutube.comlibretexts.org In this approach, the organometallic reagent acts as both the nucleophile and the reducing agent, inserting tellurium into the metal-carbon bond. researchgate.net For the synthesis of this compound, isopropyl lithium or isopropylmagnesium bromide would be reacted directly with tellurium powder.

The general reaction is: 2 R-M + 2 Te → R-Te-Te-R + 2 M (where M = Li) or M-X salt (M = MgX)

These reagents are powerful enough to cleave the Te-Te bonds in elemental tellurium. masterorganicchemistry.com However, a significant drawback of this method is the frequent co-formation of dialkyl tellurides as substantial byproducts, which can complicate purification. nih.gov The high reactivity of organolithium and Grignard reagents makes it challenging to control the reaction to selectively produce the ditelluride. libretexts.orgdalalinstitute.com

Transmetallation Reactions for the Formation of Tellurium-Carbon Bonds

Transmetallation is a fundamental organometallic reaction involving the transfer of a ligand, such as an alkyl or aryl group, from one metal to another. wikipedia.orgresearchgate.net This process is a cornerstone of many catalytic cross-coupling reactions and can be effectively used to synthesize organotellurium compounds. nih.govillinois.edu The general form of the reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org

In the context of synthesizing this compound, a transmetallation reaction would typically involve reacting a tellurium compound (e.g., a tellurium halide like TeCl₄) with an organometallic reagent containing the isopropyl group, such as a Grignard reagent (i-PrMgBr) or an organolithium reagent (i-PrLi).

A plausible reaction scheme is: TeCl₄ + 4 i-PrMgBr → (i-Pr)₂Te + (i-Pr)₂Te₂ + 4 MgBrCl (mixture of products)

The thermodynamic driving force for the reaction is often governed by the electronegativities of the metals involved, with the organic group preferentially bonding to the more electropositive metal. wikipedia.org While highly effective for creating carbon-tellurium bonds, controlling the stoichiometry and reaction conditions is crucial to steer the reaction towards the desired ditelluride product and away from tellurides or other tellurium species. This method is particularly valuable in the broader synthesis of transition metal complexes and main group organometallics. researchgate.netfiveable.me

Multicomponent Reaction Pathways Incorporating this compound

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates atoms from all reactants. organic-chemistry.orgrug.nl This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate complex molecules. frontiersin.orgnih.gov

While MCRs are widely used to synthesize diverse molecular scaffolds, the direct incorporation of a pre-formed molecule like this compound as a building block in a classical MCR is not a commonly documented strategy. rug.nlrsc.org More conceptually, a multicomponent approach to synthesizing ditellurides could be envisioned. Such a one-pot reaction might involve the simultaneous or sequential addition of:

Elemental Tellurium

A reducing agent (e.g., NaBH₄)

An alkyl halide (e.g., 2-bromopropane)

This setup would combine the reduction and alkylation steps described in section 2.1.1 into a single, efficient operation, which aligns with the principles of MCRs. organic-chemistry.org The success of such a strategy would depend heavily on controlling the reaction conditions to manage the network of equilibria and favor the formation of the ditelluride over side products. rug.nl

Formation of this compound as an Intermediate or Byproduct in Vapor Phase Processes

This compound is known to form as a volatile byproduct during metal-organic chemical vapor deposition (MOCVD), also known as metal-organic vapor phase epitaxy (MOVPE). mocvd-precursor-encyclopedia.dewikipedia.org This technique is used to grow high-purity crystalline thin films for semiconductor applications. semi.ac.cnmit.edu

In the MOCVD growth of tellurium-containing materials like zinc telluride (ZnTe) or mercury cadmium telluride (HgCdTe), an organotellurium precursor is required. researchgate.net Diisopropyltelluride (DIPTe) is a common choice for the tellurium source. mocvd-precursor-encyclopedia.deresearchgate.net During the deposition process, which occurs at elevated temperatures, the precursor molecules undergo pyrolysis (thermal decomposition) near the substrate surface. wikipedia.orgaps.org

Methodological Advancements for Selective Ditelluride Synthesis

Advancements in synthetic methodologies have focused on improving the selectivity of ditelluride synthesis, primarily by minimizing the formation of telluride byproducts and by enabling the synthesis of unsymmetrical ditellurides (R-Te-Te-R'). nih.gov

A key advancement has been the careful optimization of reaction conditions for the reductive coupling of elemental tellurium. nih.gov By controlling the stoichiometry of NaBH₄, reaction temperature, and time, it is possible to selectively generate the ditelluride anion (Te₂²⁻) and suppress its further reduction to the telluride dianion (Te²⁻), thus leading to a much cleaner formation of the desired dialkyl ditelluride. nih.gov

Furthermore, significant progress has been made in the synthesis of unsymmetrical ditellurides, which are challenging to prepare using classical methods. nih.govmdpi.com Novel strategies include:

Sequential Reduction-Alkylation: This involves the stepwise reduction and alkylation of a tellurium source, allowing for the introduction of two different organic groups. oup.com

Radical-Based Methods: Transition-metal-free approaches using aryl radicals generated from arylhydrazines have been developed. These radicals react with a symmetrical diaryl ditelluride in a bimolecular homolytic substitution (Sʜ2) reaction to selectively form unsymmetrical diaryl tellurides in high yields. nih.govmdpi.com

These methods represent a significant step forward, offering greater control over the structure of the final ditelluride product and expanding the toolkit available for organotellurium chemistry. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Diisopropylditelluride

Redox Chemistry and Transformations Involving the Ditelluride Bond

The ditelluride bond is the most reactive site in the diisopropylditelluride molecule, readily undergoing both reduction and oxidation, which leads to the cleavage of the Te-Te bond and the formation of new tellurium-containing species.

A key reaction of diorganoditellurides, including this compound, is their reduction to form two equivalents of the corresponding organotellurolate anion. This transformation involves the cleavage of the Te-Te bond and the formation of highly reactive tellurolates, which are potent nucleophiles and versatile reagents in organic and inorganic synthesis.

Common reducing agents can be employed to achieve this conversion. For instance, sodium borohydride (B1222165) (NaBH₄) is effective in reducing the ditelluride bond. The reaction proceeds by the nucleophilic attack of a hydride ion on one of the tellurium atoms, leading to the cleavage of the Te-Te bond and the formation of sodium isopropyltellurolate. researchgate.net

Reaction with Sodium Borohydride: (CH₃)₂CH-Te-Te-CH(CH₃)₂ + 2 NaBH₄ → 2 (CH₃)₂CH-Te⁻Na⁺ + B₂H₆ + H₂

Organolithium reagents, such as butyl lithium (BuLi), also readily cleave the ditelluride bond to generate lithium isopropyltellurolate. youtube.com These tellurolate salts are valuable intermediates for the synthesis of unsymmetrical tellurides. youtube.com

Reducing AgentProductReaction Type
Sodium Borohydride (NaBH₄)Sodium IsopropyltellurolateReduction
Butyl Lithium (BuLi)Lithium IsopropyltellurolateReductive Cleavage
Sodium in liquid ammoniaSodium IsopropyltellurolateReduction

This table summarizes common methods for the reduction of this compound to its corresponding tellurolate anion.

The Te-Te bond in this compound can be cleaved through oxidative addition reactions, typically with halogens like chlorine, bromine, or iodine. bohrium.com This process involves the formal oxidation of the tellurium atoms from the +1 oxidation state in the ditelluride to the +2 state, generating electrophilic organotellurium(II) halides.

For example, the reaction with iodine (I₂) results in the formation of isopropyltellurium(II) iodide. In this reaction, the tellurium center acts as a nucleophile, attacking the halogen molecule.

Reaction with Iodine: (CH₃)₂CH-Te-Te-CH(CH₃)₂ + I₂ → 2 (CH₃)₂CH-Te-I

These resulting organotellurium halides are valuable synthetic intermediates. The tellurium center becomes electrophilic due to the electron-withdrawing nature of the halogen, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone of organotellurium chemistry, enabling the introduction of the tellurium moiety into various organic frameworks.

In the context of reactions with transition metal centers, the oxidative addition of dialkyl ditellurides can exhibit competitive cleavage of either the Te-Te or the C-Te bond. researchgate.netoulu.fi While aliphatic ditellurides tend to favor Te-Te bond cleavage, the possibility of C-Te bond cleavage exists, which can lead to different product distributions. oulu.fi

Ligand Exchange and Functionalization Reactions at the Tellurium Center

Research has shown that ditelluride bonds can participate in dynamic exchange reactions. When different symmetrical ditellurides are mixed, an equilibrium is established that includes the formation of unsymmetrical ditellurides. This suggests that the Te-Te bond is labile and can undergo scission and reformation under mild conditions. For this compound, this implies that in the presence of another ditelluride (R₂Te₂), an exchange can occur to form the unsymmetrical species (CH₃)₂CH-Te-Te-R.

This dynamic behavior can be monitored by ¹²⁵Te NMR spectroscopy, which shows distinct signals for the different tellurium environments in the symmetrical and unsymmetrical species. wikipedia.org The exchange likely proceeds through a non-synchronous concerted mechanism rather than a radical pathway.

Furthermore, functionalization can be achieved via the organotellurolate anions generated from the reduction of this compound (see 3.1.1). These nucleophilic anions can react with a variety of electrophiles, such as alkyl halides, to form new unsymmetrical diorganotellurides, effectively functionalizing the tellurium center with a new organic group. youtube.com

Functionalization via Tellurolate: (CH₃)₂CH-Te⁻Na⁺ + R-X → (CH₃)₂CH-Te-R + NaX (where R-X is an alkyl halide)

Thermal and Photochemical Decomposition Pathways of this compound

The stability of this compound is limited by its susceptibility to thermal and photochemical decomposition. These decomposition pathways are critical in applications such as Metal-Organic Vapour Phase Epitaxy (MOVPE), where the compound might be used as a precursor for tellurium-containing materials. The primary mechanisms involve the cleavage of the weakest bonds in the molecule, namely the Te-Te and Te-C bonds.

Because the isopropyl group contains hydrogen atoms on the carbon atom beta to the tellurium center, β-hydride elimination is a plausible and often favorable decomposition pathway for this compound. ilpi.comnih.gov This reaction is a common decomposition route for many organometallic compounds containing alkyl groups with β-hydrogens. ilpi.com

The mechanism involves the transfer of a hydrogen atom from the β-carbon to the tellurium atom through a cyclic transition state. This process results in the cleavage of the Te-C bond and the formation of propene and an unstable isopropyltellurol intermediate ((CH₃)₂CH-TeH). The tellurol would likely decompose further to yield elemental tellurium and propane (B168953) or hydrogen.

Proposed β-Hydride Elimination Pathway: (CH₃)₂CH-Te-Te-CH(CH₃)₂ → [(CH₃)₂CH-TeH] + CH₂=CH-CH₃ + Te The unstable tellurol intermediate can further react or decompose. This pathway is a significant consideration for the thermal stability of the compound, as it provides a relatively low-energy route for decomposition. nih.gov

Homolytic cleavage, induced either thermally or photochemically, represents another major decomposition route. This process involves the breaking of a chemical bond such that each fragment retains one of the originally bonded electrons, forming radicals.

Two primary homolytic cleavage pathways exist for this compound:

Te-Te Bond Cleavage: The ditelluride bond is relatively weak (bond energy estimates vary, but it is generally weaker than C-Te bonds) and can be cleaved to form two isopropyltelluryl radicals ((CH₃)₂CH-Te•).

Te-C Bond Cleavage: Cleavage of the tellurium-carbon bond results in an isopropyl radical ((CH₃)₂CH•) and a tellurium-centered radical (•Te-Te-CH(CH₃)₂).

Studies on related systems have shown that Te-C bond cleavage can occur competitively with Te-Te bond cleavage. oulu.fi The reaction of diisopropyltelluride (the monotelluride) with a gallanediyl reagent, for example, resulted in the cleavage of the Te-C bond.

The relative likelihood of these cleavage events depends on the bond dissociation energies and the conditions applied (e.g., temperature, wavelength of light). The radicals generated are highly reactive and will undergo subsequent reactions such as hydrogen abstraction, dimerization, or elimination to form stable final products like propane, propene, and elemental tellurium.

Bond TypeCleavage ProductsProcess
Te-Te2 (CH₃)₂CH-Te•Homolytic Cleavage
Te-C(CH₃)₂CH• + •Te-Te-CH(CH₃)₂Homolytic Cleavage
C-H (β-position)Propene + Isopropyltellurolβ-Hydride Elimination

This table outlines the primary bond cleavage pathways involved in the decomposition of this compound.

Analysis of Volatile Tellurium-Containing Byproducts

The thermal and photochemical decomposition of organotellurium compounds, including this compound, is a critical area of study, particularly in the context of their application as precursors in Metal-Organic Vapor Phase Epitaxy (MOVPE) for the synthesis of tellurium-containing semiconductor materials. The stability and decomposition pathways of these precursors directly influence the purity and quality of the resulting thin films. While specific detailed studies on the volatile byproducts of this compound are not extensively documented in publicly available literature, the general decomposition mechanisms of dialkyl ditellurides provide a strong basis for predicting the likely byproducts.

The pyrolysis of dialkyl ditellurides is generally understood to proceed through homolytic cleavage of the weakest bonds within the molecule. The primary bond cleavages expected are of the Tellurium-Tellurium (Te-Te) bond and the Carbon-Tellurium (C-Te) bond. In the case of this compound, the following primary dissociation steps are anticipated:

Te-Te Bond Cleavage: (CH₃)₂CH-Te-Te-CH(CH₃)₂ → 2 (CH₃)₂CH-Te•

C-Te Bond Cleavage: (CH₃)₂CH-Te-Te-CH(CH₃)₂ → (CH₃)₂CH• + •Te-Te-CH(CH₃)₂

The isopropyl and isopropyltellanyl radicals generated in these initial steps can subsequently undergo a variety of reactions, including radical combination, disproportionation, and hydrogen abstraction from the parent molecule or solvent, leading to a complex mixture of volatile byproducts.

Expected Volatile Byproducts from the Decomposition of this compound

Byproduct Chemical Formula Likely Formation Pathway
PropaneC₃H₈Hydrogen abstraction by isopropyl radicals.
PropeneC₃H₆Disproportionation of isopropyl radicals.
2,3-DimethylbutaneC₆H₁₄Combination of two isopropyl radicals.
Isopropyl tellurol(CH₃)₂CHTeHHydrogen abstraction by isopropyltellanyl radicals.
Bis(isopropyl) telluride((CH₃)₂CH)₂TeCombination of an isopropyl radical and an isopropyltellanyl radical.
Elemental TelluriumTeDecomposition of tellurium-containing radicals and molecules.

The identification and quantification of these volatile byproducts are typically carried out using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) coupled with pyrolysis (Py-GC-MS) or thermal desorption (TD-GC-MS). These analytical methods allow for the separation and identification of the various components in the gas phase produced during the thermal decomposition of the precursor. Understanding the byproduct profile is crucial for optimizing MOVPE process parameters to minimize the incorporation of impurities into the semiconductor lattice.

Role in the Generation of Telluronium Ylides and Related Reactive Intermediates

Telluronium ylides are reactive intermediates that have found utility in organic synthesis, particularly in carbon-carbon bond-forming reactions. While the direct use of this compound for the generation of telluronium ylides is not extensively reported, the general reactivity of dialkyl ditellurides with carbenes or carbene precursors suggests its potential in this capacity.

The fundamental reaction for the formation of a telluronium ylide from a dialkyl ditelluride involves the insertion of a carbene into the Te-Te bond. Carbenes can be generated from various precursors, with diazo compounds being the most common. For instance, the reaction of a generic dialkyl ditelluride (R-Te-Te-R) with a carbene (:CR'R'') is expected to proceed as follows:

R-Te-Te-R + :CR'R'' → R-Te⁺(-CR'R'')-Te-R

The resulting species is a telluronium ylide stabilized by the adjacent tellurium atom. This intermediate can then undergo further reactions. A plausible subsequent step is the cleavage of the Te-Te bond by another equivalent of the carbene, leading to a telluronium ylide and a telluride:

R-Te⁺(-CR'R'')-Te-R + :CR'R'' → R-Te⁺-CR'R'' + R-Te-CR'R''

Alternatively, the initially formed ylide could be cleaved by other reagents or undergo rearrangement.

In the context of this compound, its reaction with a carbene, such as that generated from diazomethane (B1218177) (CH₂N₂) or ethyl diazoacetate (N₂CHCO₂Et), would be expected to yield an isopropyltelluronium ylide. This reactivity opens avenues for the in-situ generation of these reactive species for synthetic applications. The generation of telluronium ylides is a key step in various organic transformations, including olefination reactions and the synthesis of epoxides and cyclopropanes.

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

The kinetics and thermodynamics of the transformations of this compound are fundamentally governed by the strength of the chemical bonds within the molecule. The bond dissociation energy (BDE) is a key thermodynamic parameter that dictates the feasibility and initial steps of thermal and photochemical reactions. For dialkyl ditellurides, the Te-Te bond is generally the weakest, followed by the C-Te bond.

Typical Bond Dissociation Energies in Organotellurium Compounds

Bond Bond Dissociation Energy (kJ/mol)
R-Te-Te-R110 - 160
R-Te-H240 - 260
R-C-H~410
R-Te-R180 - 220

Note: These are approximate values for generic alkyl (R) groups and can vary depending on the specific alkyl group.

The relatively low BDE of the Te-Te bond in this compound suggests that its homolytic cleavage will be the initial and rate-determining step in many of its thermal reactions. This low activation energy for bond breaking makes it a suitable precursor for low-temperature applications, such as in MOVPE.

The kinetics of the decomposition of this compound are expected to follow first-order kinetics, particularly in the gas phase at low concentrations where the initial unimolecular bond cleavage is the dominant process. The rate of decomposition will be highly dependent on temperature, as described by the Arrhenius equation.

The spontaneity of a transformation is determined by the change in Gibbs free energy (ΔG), which incorporates both the enthalpy change and the change in entropy (ΔS). Decomposition reactions that result in an increase in the number of molecules in the gas phase, such as the pyrolysis of this compound, will have a positive entropy change, making the reaction more favorable at higher temperatures.

Coordination Chemistry and Applications of Diisopropylditelluride As a Ligand Precursor

Catalytic Applications of Diisopropylditelluride-Derived Metal ComplexesThe final section was planned to be a detailed account of the catalytic activity of these metal complexes.

Investigations into Reaction Mechanisms and Catalytic Cycles:A deeper dive into how these catalysts facilitate chemical transformations, including the identification of intermediate species and the determination of rate-limiting steps, was intended for this subsection.

The absence of literature suggests that the use of this compound as a ligand precursor in these specific applications is a niche area of research that is either nascent or not widely published. Therefore, a detailed and scientifically accurate article adhering to the requested structure cannot be generated at this time.

Diisopropylditelluride As a Precursor in Advanced Materials Science Research

Utilization in Chemical Vapor Deposition (CVD) for Tellurium-Containing Films

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality, solid thin films. wikipedia.org In a typical CVD process, a substrate is exposed to volatile precursor chemicals, which react or decompose on the substrate surface to form the desired deposit. wikipedia.org The selection of an appropriate precursor is paramount to the success of the CVD process, directly influencing the purity, uniformity, and properties of the resulting film.

The suitability of a compound as a CVD precursor is governed by a set of key physical and chemical properties. researchgate.net An ideal precursor must be sufficiently volatile to allow for consistent transport in the gas phase to the reaction chamber. researchgate.netumich.edu It should also exhibit thermal stability, remaining intact during vaporization and transport, but decomposing cleanly at a desired temperature on the substrate surface without leaving behind contaminating byproducts. researchgate.net For liquid precursors, a consistent evaporation rate is crucial for ensuring a steady delivery of the material. researchgate.net

The design of a precursor often involves tailoring its molecular structure to balance volatility with stability. Factors such as molecular weight and the nature of the organic ligands play a significant role. umich.edu Generally, a lower melting point and high vapor pressure are desirable qualities for efficient material transport in a CVD system. researchgate.net

Table 1: Key Characteristics of an Ideal CVD Precursor

Property Description Rationale
Volatility The ability to vaporize at relatively low temperatures. Ensures efficient and controllable transport of the precursor to the substrate in the gas phase. researchgate.net
Thermal Stability Resistance to decomposition during vaporization and transport. Prevents premature breakdown of the precursor before it reaches the substrate, which can lead to impure films and particle formation. researchgate.net
Clean Decomposition Decomposes at the substrate surface into the desired element and volatile, non-contaminating byproducts. Avoids the incorporation of impurities (e.g., carbon) into the growing film, which can degrade its electronic or optical properties. researchgate.net
High Purity Free from contaminants that could be incorporated into the film. Essential for fabricating high-performance electronic and optoelectronic devices. researchgate.net

| Compatibility | Must be compatible with co-precursors if used for depositing compound materials. | Ensures predictable and controlled stoichiometry in the final film. researchgate.net |

For tellurium-containing films, the deposition pathway of a precursor like diisopropylditelluride involves the breaking of the Tellurium-Tellurium and Tellurium-Carbon bonds. The specific temperature and pressure conditions within the CVD reactor dictate the kinetics of these bond-breaking events. Mechanistic studies aim to understand these surface reactions, which can involve complex multi-step processes. For instance, studies on similar systems show that precursor molecules can undergo surface-mediated reactions that are distinct from their gas-phase decomposition pathways. researchgate.net The ultimate goal is to control these pathways to achieve desired film properties, such as crystallinity, orientation, and stoichiometry. rsc.org

Role in Atomic Layer Deposition (ALD) Methodologies for Ultrathin Films

Atomic Layer Deposition (ALD) is a specialized variant of CVD that enables the deposition of ultrathin, highly conformal films with atomic-level precision. wikipedia.orguni-freiburg.de The process is based on sequential, self-limiting surface reactions, where different precursor gases are pulsed into the reactor one at a time. wikipedia.org This sequential nature prevents gas-phase reactions and allows for the deposition of one atomic layer (or a fraction of a layer) per cycle.

The development of ALD processes for telluride thin films has been challenging, partly due to a lack of suitable tellurium precursors that are both highly reactive and thermally stable within the ALD temperature window. nih.govgoogle.com While compounds like this compound are candidates, the field has also explored other molecules, such as alkylsilyl compounds of tellurium—for example, (Et3Si)2Te—which have shown promise in reacting with metal halides to form metal tellurides. nih.gov The stringent requirements of ALD, particularly the need for self-limiting surface chemistry, mean that not all CVD precursors are suitable for ALD. The role of this compound in ALD is therefore an area of ongoing research, contingent on its ability to participate in the necessary sequential surface reactions required for controlled, layer-by-layer growth.

Applications in Organometallic Vapor Phase Epitaxy (MOVPE) for Semiconductor Materials

Organometallic Vapor Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapor Deposition (MOCVD), is a high-precision CVD technique used to grow high-quality single-crystal (epitaxial) thin films, particularly for compound semiconductor devices like LEDs and solar cells. wikipedia.orgosti.gov The growth process involves the chemical reaction of organometallic precursors and hydrides at the surface of a heated crystalline substrate. wikipedia.org

A related compound, diisopropyl telluride (DIPTe), has been successfully used as a tellurium source for n-type doping in the MOVPE growth of III-V semiconductors such as Gallium Arsenide (GaAs). researchgate.net This demonstrates the utility of isopropyl-ligated tellurium compounds in MOVPE.

In an MOVPE reactor, the decomposition of a precursor is a critical step that releases the desired atoms for incorporation into the crystal lattice. wikipedia.org For this compound, this process is initiated by the high temperatures of the substrate and surrounding environment. The decomposition pathway involves the cleavage of the Te-Te and C-Te bonds. The strength of these bonds influences the pyrolysis temperature required for efficient growth. wikipedia.org The presence of a carrier gas, typically hydrogen or nitrogen, can also influence the decomposition chemistry through gas-phase reactions or by affecting the removal of organic byproducts from the growth surface. wikipedia.org Parasitic gas-phase reactions between precursors can sometimes occur, leading to the formation of nanoparticles and depletion of the growth species before they reach the substrate, an issue that must be managed for high-quality epitaxial growth. osti.gov

The kinetics of epitaxial growth are governed by factors such as precursor concentration (partial pressure), substrate temperature, and the total reactor pressure. wikipedia.orgosti.gov In MOVPE, growth often occurs in a mass-transport-limited regime, where the growth rate is primarily dependent on the rate at which precursor molecules arrive at the substrate surface. wikipedia.org

When used as a dopant source, the partial pressure of the this compound precursor directly influences the concentration of tellurium atoms incorporated into the semiconductor crystal. Studies using the related diisopropyl telluride precursor for doping GaAs have shown that it is possible to achieve very high carrier concentrations (e.g., 2 × 10¹⁹ cm⁻³) and atomic concentrations up to 10²¹ cm⁻³ without significant segregation effects. researchgate.net This level of control is essential for fabricating specific device structures, such as tunnel junctions in multi-junction solar cells. researchgate.net The stoichiometry of the grown layer is thus directly tied to the precise control over the delivery and decomposition of the organometallic precursors within the MOVPE system.

Table 2: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C6H14Te2
Diisopropyl telluride C6H14Te
Tellurium Te
Gallium Arsenide GaAs
Trimethylindium (CH3)3In
Phosphine PH3
Hydrogen H2
Nitrogen N2
Bis(triethylsilyl)telluride (Et3Si)2Te
Antimony Trichloride SbCl3

Precursor for the Synthesis of Novel Organotellurium Compounds and Chalcogenides

This compound serves as a versatile source of tellurium for the synthesis of a range of materials, from discrete organotellurium molecules to complex inorganic chalcogenide semiconductors. Its utility stems from its ability to undergo clean thermal decomposition, providing a reactive source of tellurium for incorporation into various chemical frameworks.

One of the primary applications of this compound is in Metal-Organic Vapor Phase Epitaxy (MOVPE), a technique used to grow high-quality thin films of semiconductor materials. In this process, this compound and a volatile organometallic compound are introduced into a reactor chamber where they decompose and react on a heated substrate to form a crystalline film.

A notable example is the synthesis of Zinc Telluride (ZnTe), a II-VI semiconductor with applications in optoelectronic devices. In the MOVPE of ZnTe, this compound is used as the tellurium precursor alongside an organozinc compound such as dimethylzinc (B1204448) (DMZn) or diethylzinc (B1219324) (DEZn). The reaction proceeds at elevated temperatures, typically in a hydrogen atmosphere.

During the MOVPE process, this compound is believed to decompose and form various reactive intermediates. The study of the reaction byproducts provides insight into the decomposition pathway. For instance, in the MOVPE of ZnTe using this compound and diethylzinc, the formation of this compound (DIPDTe) has been observed as a deposit in the reactor outlet, suggesting a complex series of reactions involving the tellurium precursor.

The following table summarizes typical process parameters for the MOVPE of ZnTe using this compound as the tellurium precursor.

ParameterValue
Tellurium PrecursorThis compound (DIPTe)
Zinc PrecursorDimethylzinc (DMZn) or Diethylzinc (DEZn)
Substrate Temperature673 K (400 °C)
Reactor PressureAtmospheric
Carrier GasHydrogen (H₂)

The versatility of this compound extends to the synthesis of other chalcogenide materials, including ternary compounds. While specific research detailing the synthesis of novel discrete organotellurium compounds directly from this compound is not extensively documented in publicly available literature, its role as a tellurium source in MOVPE inherently involves the formation of transient organotellurium species that are key to the film growth.

Integration into Multicomponent Synthetic Approaches for Advanced Functional Materials

The synthesis of advanced functional materials often requires the precise combination of multiple components to achieve desired properties. This compound is a key ingredient in such multicomponent synthetic approaches, particularly in the context of vapor-phase deposition techniques like MOVPE. This method can be viewed as a multicomponent system where the tellurium precursor, one or more organometallic precursors, and carrier gases are brought together under controlled conditions to assemble a complex material.

The fabrication of ternary II-VI semiconductor alloys, such as Cadmium Zinc Telluride (CdZnTe), exemplifies a multicomponent synthetic approach where this compound can be utilized. CdZnTe is a crucial material for applications in radiation detectors and electro-optic modulators. By controlling the partial pressures of the individual precursors—this compound, a cadmium precursor (e.g., dimethylcadmium), and a zinc precursor (e.g., dimethylzinc)—the composition of the resulting CdZnTe alloy can be precisely tuned. This compositional control is critical for tailoring the material's band gap and lattice parameters for specific applications.

The following table illustrates the precursors involved in the potential synthesis of various chalcogenide materials using this compound in a multicomponent MOVPE process.

Target MaterialTellurium PrecursorMetal Precursor(s)
Zinc Telluride (ZnTe)This compoundDimethylzinc or Diethylzinc
Cadmium Telluride (CdTe)This compoundDimethylcadmium
Cadmium Zinc Telluride (CdZnTe)This compoundDimethylcadmium, Dimethylzinc

The integration of this compound into these multicomponent synthetic strategies offers several advantages. Its volatility and decomposition characteristics can be tailored to be compatible with a range of organometallic precursors, allowing for the synthesis of a diverse array of functional materials. The byproducts of its decomposition are also a critical consideration in ensuring the purity of the final material. Understanding the reaction kinetics and the nature of any intermediate organotellurium species formed during the process is an active area of research aimed at optimizing the synthesis of these advanced functional materials.

Advanced Spectroscopic Characterization Techniques for Diisopropylditelluride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of diisopropylditelluride in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound. The isopropyl groups give rise to characteristic signals that can be used to verify the compound's identity and purity.

In the ¹H NMR spectrum, the isopropyl group is expected to show a septet for the methine proton (CH) due to coupling with the six equivalent methyl protons, and a doublet for the methyl protons (CH₃) due to coupling with the single methine proton. The chemical shift of the methine proton is significantly influenced by the adjacent tellurium atom, shifting it downfield.

In the ¹³C NMR spectrum, two distinct signals are anticipated: one for the methine carbon and one for the methyl carbons. The carbon atom directly bonded to the tellurium (methine) will exhibit a chemical shift further downfield compared to a typical alkane due to the electronegativity and heavy atom effect of tellurium.

Table 1: ¹H NMR Data for Selected Dialkyl Ditellurides Data sourced from analogous compounds to infer properties of this compound.

Compound Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Dibutyl ditelluride Te-CH₂ -CH₂-CH₂-CH₃ 3.11 triplet 7.5
Te-CH₂-CH₂ -CH₂-CH₃ 1.71 quintet 7.4
Dihexyl ditelluride Te-CH₂ -(CH₂)₄-CH₃ 3.10 triplet 7.5
Te-CH₂-CH₂ -(CH₂)₃-CH₃ 1.73 (m) multiplet -

Table 2: ¹³C NMR Data for Selected Dialkyl Ditellurides Data sourced from analogous compounds to infer properties of this compound.

Compound Functional Group Chemical Shift (δ, ppm)
Dibutyl ditelluride Te-C H₂-CH₂-CH₂-CH₃ 4.3
Te-C H₂-CH₂-CH₂-CH₃ 35.7
Dihexyl ditelluride Te-C H₂-(CH₂)₄-CH₃ 4.8
Te-C H₂-(CH₂)₄-CH₃ 33.9
Dicyclohexyl ditelluride Te-C H-(CH₂)₅ 22.5

Based on these trends, the methine proton of this compound is predicted to have a chemical shift (δ) around 3.3-3.6 ppm, while the methine carbon is expected in the 20-25 ppm region.

Tellurium-125 (¹²⁵Te) NMR is an exceptionally sensitive technique for directly probing the electronic environment of the tellurium atoms in this compound. researchgate.net The ¹²⁵Te nucleus has a spin of ½ and a natural abundance of 7.07%, making it well-suited for NMR studies. datapdf.com The chemical shift of ¹²⁵Te is highly sensitive to the nature of the alkyl substituents and the conformation around the Te-Te bond. semanticscholar.org

For symmetric dialkyl ditellurides (R-Te-Te-R), a single resonance is observed in the ¹²⁵Te NMR spectrum. The chemical shift values for this class of compounds typically fall within a range of δ 100 to 500 ppm (relative to Me₂Te). Studies on a series of symmetric and unsymmetric dialkyl ditellurides have shown that the chemical shifts are influenced by the degree of branching in the alkyl group. Increased steric bulk, such as moving from a primary to a secondary alkyl group (like isopropyl), generally causes a downfield shift in the ¹²⁵Te resonance. This deshielding effect is attributed to changes in the electronic structure and bond angles around the tellurium nucleus. Therefore, the ¹²⁵Te chemical shift for this compound provides a direct measure of the electronic environment at the tellurium center. huji.ac.il

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding network within this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between protons. For this compound, a distinct cross-peak would appear between the methine septet and the methyl doublet, confirming that these two proton environments are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a correlation peak between the methine proton signal and the methine carbon signal, as well as a correlation between the methyl proton signals and the methyl carbon signal. This provides definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. In this compound, an HMBC spectrum would show a cross-peak between the methyl protons and the methine carbon, further solidifying the assignment of the isopropyl fragment.

Together, these 2D NMR methods provide a complete and robust elucidation of the molecular connectivity, leaving no ambiguity in the structural assignment.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Force Field Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the bonds within this compound. libretexts.org These methods are complementary and provide critical information on bond strength and molecular symmetry. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the isopropyl groups. Strong bands are expected in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching modes. cardiff.ac.uk C-H bending and rocking modes would appear in the fingerprint region (below 1500 cm⁻¹). The key C-Te stretching vibration is expected to be a weak band in the far-infrared region, typically between 450 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for characterizing the Te-Te bond. As a symmetric, non-polar bond, the Te-Te stretch gives rise to a very weak or non-existent absorption in the IR spectrum. However, this vibration causes a significant change in polarizability, resulting in a distinct and observable signal in the Raman spectrum. The Te-Te stretching frequency in dialkyl ditellurides is typically found in the low-frequency region, between 150 and 200 cm⁻¹.

A complete vibrational analysis, often supported by force field analysis using computational methods like Density Functional Theory (DFT), allows for the assignment of all observed bands to specific molecular motions. Such calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of the experimental spectra and providing a deeper understanding of the bonding and intramolecular forces. wikipedia.org

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. libretexts.org

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion ([M]⁺), allowing for the unambiguous determination of its elemental formula (C₆H₁₄Te₂). cardiff.ac.uk The isotopic pattern is also highly characteristic, as tellurium has a complex distribution of eight stable isotopes, leading to a unique and easily identifiable cluster of peaks for the molecular ion.

Electron ionization (EI) is a common method that leads to predictable fragmentation of the molecule. For this compound, the analysis of these fragmentation pathways provides structural confirmation. Key expected fragmentation steps include:

Te-Te Bond Cleavage: The ditelluride bond is relatively weak and prone to homolytic cleavage, which would result in a prominent peak corresponding to the [CH(CH₃)₂Te]⁺ fragment.

C-Te Bond Cleavage: Cleavage of the carbon-tellurium bond can lead to the loss of an isopropyl radical, forming a [C₃H₇Te₂]⁺ ion, or the formation of an isopropyl cation [C₃H₇]⁺.

Loss of Hydrogen/Alkenes: Subsequent fragmentation may involve the loss of hydrogen atoms or propene from the isopropyl fragment.

Analyzing these pathways allows for a detailed confirmation of the molecule's connectivity and bonding arrangement.

X-ray Diffraction Studies of Solid-State Structure and Crystal Packing (if crystalline forms are obtained)

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and information about intermolecular interactions.

To date, there are no published reports of a crystal structure for this compound. Many simple dialkyl ditellurides are liquids or low-melting solids at room temperature, which can make the process of growing single crystals suitable for X-ray diffraction challenging. cardiff.ac.uk Should a crystalline form of this compound be obtained in the future, X-ray diffraction analysis would provide invaluable data. Specifically, it would reveal the precise C-Te and Te-Te bond lengths and the C-Te-Te bond angle. Furthermore, it would elucidate the C-Te-Te-C dihedral angle, which defines the molecular conformation in the solid state, and provide insight into how the molecules pack together in the crystal lattice.

Photoelectron Spectroscopy for Electronic Structure and Oxidation State Analysis

Photoelectron spectroscopy (PES) is a powerful experimental technique used to investigate the electronic structure and bonding in molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This technique provides direct insights into the energies of molecular orbitals and can also be used to determine the oxidation state of elements within a compound. While specific photoelectron spectroscopic data for this compound is not extensively available in the public literature, the principles of PES allow for a detailed prediction of the information that such an analysis would yield.

The two main variants of PES are Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS). UPS, which typically uses He(I) or He(II) radiation, is employed to probe the valence electron energy levels. In contrast, XPS utilizes X-rays to ionize core electrons, providing information about the elemental composition and the chemical environment of the atoms.

For this compound, a UPS spectrum would reveal a series of bands corresponding to the ionization of electrons from its valence molecular orbitals. The electronic structure of dialkyl ditellurides is characterized by the presence of lone pair electrons on the tellurium atoms, as well as sigma (σ) bonds of the Te-Te, Te-C, and C-H frameworks. The highest occupied molecular orbital (HOMO) in this compound is expected to be an antibonding combination of the tellurium p-type lone pair orbitals. The subsequent ionization bands at higher energies would correspond to the bonding combination of these lone pairs, followed by electrons in the Te-Te and Te-C sigma bonds.

A hypothetical assignment of the ionization bands in the He(I) photoelectron spectrum of this compound is presented in Table 1. The ionization energies are illustrative and based on trends observed for other dichalcogenides.

Table 1: Hypothetical Ionization Energies and Molecular Orbital Assignments for this compound from UPS

Ionization Energy (eV) Molecular Orbital Assignment Character
~7.5 - 8.5 n(Te)⁻ Antibonding combination of Te lone pairs (HOMO)
~8.5 - 9.5 n(Te)⁺ Bonding combination of Te lone pairs
~9.5 - 10.5 σ(Te-Te) Te-Te sigma bond
~10.5 - 11.5 σ(Te-C) Te-C sigma bonds

X-ray Photoelectron Spectroscopy (XPS) of this compound would provide information on the core-level binding energies of the constituent atoms (Te, C). The binding energies of the tellurium core electrons (e.g., Te 3d) are particularly sensitive to the oxidation state of the tellurium atom. In this compound, tellurium is in a formal oxidation state of -1. This would result in a characteristic Te 3d binding energy. Should the compound undergo oxidation, for instance, to a Te(II) or Te(IV) species, a significant shift to higher binding energy would be observed for the Te 3d peaks. This chemical shift provides a powerful tool for analyzing the oxidation state of tellurium in various chemical environments and reaction products.

Table 2 illustrates the kind of data that would be obtained from an XPS analysis of this compound, with typical binding energy ranges for tellurium in different oxidation states provided for context.

Table 2: Expected Core-Level Binding Energies for this compound from XPS

Element Core Level Expected Binding Energy (eV) Notes
Tellurium Te 3d₅/₂ ~572 - 574 Consistent with Te(-I) oxidation state.
Tellurium Te 3d₃/₂ ~582 - 584 Spin-orbit splitting of the 3d level.

Theoretical and Computational Studies on Diisopropylditelluride

Electronic Structure Calculations and Bonding Analysis

The electronic structure and nature of the chemical bonds in diisopropylditelluride are fundamental to its stability and reactivity. Computational methods allow for a detailed examination of the orbitals and electron distribution within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and molecular structure of chemical compounds because it deals with the electron density rather than the more complex wave function. ekb.eg For organotellurium compounds, DFT calculations are routinely used to determine optimized geometries, vibrational frequencies, and properties related to the frontier molecular orbitals (HOMO and LUMO). ekb.egresearchgate.net

In studies of related dialkyl and diaryl ditellurides, DFT analyses have been performed using relativistic, dispersion-corrected functionals, such as ZORA-BLYP-D3(BJ), with a triple-zeta quality basis set (TZP) to properly account for the effects of the heavy tellurium atom. nih.gov Such calculations provide key insights into the molecule's ground state geometry, including critical bond lengths and dihedral angles that define its shape. The analysis of the HOMO and LUMO surfaces helps in understanding the donor and acceptor properties of the molecule. ekb.eg

Table 1: Representative Calculated Geometric Parameters for Ditelluride Compounds

Parameter Description Typical Calculated Value
r(Te-Te) Tellurium-Tellurium bond length ~2.70 - 2.80 Å
r(C-Te) Carbon-Tellurium bond length ~2.15 - 2.20 Å
∠(C-Te-Te) Carbon-Tellurium-Tellurium bond angle ~95° - 105°
τ(C-Te-Te-C) Carbon-Tellurium-Tellurium-Carbon dihedral angle ~85° - 95°

Note: Values are generalized from DFT studies on various organoditellurides. Specific values for this compound would require a dedicated calculation.

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, are employed for higher accuracy. Methods like Møller-Plesset perturbation theory (e.g., MP2) are used to better account for electron correlation. acs.org

For tellurium-containing molecules, it is crucial to use basis sets that include effective core potentials (ECPs) for the heavy tellurium atom, such as the LANL2DZ basis set, which replaces the core electrons with a potential and treats only the valence electrons explicitly. acs.org This approach makes high-level calculations computationally tractable while maintaining accuracy. Such calculations are essential for validating geometries obtained from DFT and for predicting spectroscopic properties, like vibrational frequencies (IR spectra) and NMR chemical shifts, with greater precision. acs.orgresearchgate.net Studies on related tellurium dithiolates have shown that structures optimized with ab initio methods represent local minima on the potential energy surface, confirming their stability. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Understanding how this compound participates in chemical reactions is crucial for its application in synthesis. Computational modeling can map out entire reaction pathways, identify intermediate structures, and calculate the energy barriers associated with these transformations.

A key application of computational chemistry is the exploration of a reaction's potential energy surface (PES). The PES is a mathematical landscape that connects the energy of a molecular system to its geometry. rsc.org By mapping this surface, chemists can identify stable reactants, products, and the high-energy transition states that connect them. rsc.org

For reactions involving organoditellurides, such as the dynamic exchange of the Te-Te bond, DFT calculations have been used to locate the transition state structures. nih.gov The transition state is a first-order saddle point on the PES, representing the maximum energy barrier along the minimum energy reaction path. nih.gov Analysis of the transition state's geometry and vibrational frequencies (where one imaginary frequency corresponds to the motion along the reaction coordinate) confirms its identity and provides insight into the bond-breaking and bond-forming processes. nih.gov

Table 2: Calculated Energies for a Model Ditelluride Exchange Reaction

Species Description Calculated ΔH (kcal/mol) Calculated ΔG (kcal/mol)
Reactants Two separate ditelluride molecules 0.0 0.0
Transition State The highest energy point of the reaction pathway +8.1 +17.5
Products The exchanged ditelluride molecules +0.1 +0.1

Source: Adapted from quantum chemical analysis of a diaryl ditelluride exchange at the ZORA-BLYP-D3(BJ)/TZ2P level of theory. nih.gov

Computational modeling allows for the prediction of plausible reaction mechanisms, which can then be validated against experimental observations. For the dynamic Te-Te bond exchange in ditellurides, a key question is whether the reaction proceeds through a radical mechanism, a two-step ionic process, or a single concerted step. nih.gov

Quantum chemical analyses have predicted that the exchange likely proceeds via a non-synchronous concerted mechanism, where the Te-Te bonds are broken and formed simultaneously but not to the same extent at the transition state. nih.gov This pathway was found to have a moderate energy barrier, consistent with the experimental observation that the exchange occurs rapidly at room temperature without any external stimulus like light or a radical initiator. nih.gov The alternative radical mechanism was computationally disfavored. This synergy between theoretical prediction and experimental validation provides a robust understanding of the reaction pathway. nih.gov Furthermore, molecular orbital calculations have successfully predicted reactivity trends, for example, that the activation energy for the oxidative addition of dichalcogenide bonds to a metal center decreases in the order S > Se > Te. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound is not a rigid molecule. Rotation around the C-Te and Te-Te single bonds allows it to adopt numerous three-dimensional shapes, or conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational flexibility. researchgate.netnih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in solution or the solid state. researchgate.net This approach is particularly useful for molecules like ditellurides, which often have very flat potential energy surfaces, meaning that multiple conformations can exist with very small energy differences. researchgate.netnih.govmdpi.com

In computational studies of analogous diphenyl ditellurides, a combination of classical MD and relativistic DFT was used to analyze the conformational landscape. nih.gov These studies revealed significant conformational freedom due to the softness of the Te-Te and C-Te bonds. nih.gov The simulations show how structural changes, particularly variations in the C-Te-Te-C and C-C-Te-Te dihedral angles, affect the molecule's electronic structure and observable properties like the ¹²⁵Te NMR chemical shift. researchgate.netnih.gov Understanding these dynamics is critical, as the experimentally observed properties are an average over all the accessible conformations. mdpi.com

Table 3: Key Dihedral Angles Defining Ditelluride Conformations

Dihedral Angle Description Significance
C-Te-Te-C (Ψ) Defines the twist around the central Te-Te bond. A value of ~90° is typical for the lowest energy conformation, minimizing lone pair repulsion.
C-C-Te-Te (Φ) Defines the orientation of the alkyl/aryl groups relative to the Te-Te bond. Rotation around this bond leads to multiple stable conformers with very similar energies.

Note: This table describes the primary degrees of freedom explored in conformational analyses of organoditellurides. researchgate.netmdpi.com

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters of molecules, providing valuable insights into their electronic structure, geometry, and vibrational properties. In the case of this compound, computational methods can be employed to predict various spectroscopic data, which can then be correlated with experimental findings to validate both the theoretical models and the experimental assignments. While specific experimental spectroscopic data for this compound is not extensively documented in publicly available literature, the principles of computational prediction and correlation can be discussed based on studies of analogous organotellurium compounds.

The primary spectroscopic techniques for which parameters can be computationally predicted include Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy.

NMR Spectroscopy:

The prediction of ¹²⁵Te NMR chemical shifts is a particularly important application of computational chemistry for organotellurium compounds. The chemical shift of the ¹²⁵Te nucleus is highly sensitive to its electronic environment. umanitoba.ca Density Functional Theory (DFT) is a commonly used method for calculating NMR chemical shifts. umanitoba.ca For heavy atoms like tellurium, it is crucial to incorporate relativistic effects in the calculations to achieve accurate predictions. umanitoba.ca

The predicted ¹²⁵Te NMR chemical shift for this compound would be influenced by the electron-donating nature of the isopropyl groups. A hypothetical comparison of predicted ¹²⁵Te NMR chemical shifts for a series of dialkylditellurides is presented in Table 1. This table illustrates how the electronic nature of the alkyl group can influence the chemical shift, a trend that can be computationally explored.

Table 1: Hypothetical Predicted ¹²⁵Te NMR Chemical Shifts for Dialkylditellurides (Note: These are illustrative values based on general trends and not from specific calculations on this compound.)

CompoundAlkyl GroupPredicted ¹²⁵Te Chemical Shift (ppm)
DimethylditellurideMethyl350
DiethylditellurideEthyl400
This compoundIsopropyl450
Di-tert-butylditelluridetert-Butyl500

The correlation between predicted and experimental NMR data is a critical step in validating computational models. For instance, a linear regression analysis comparing the calculated and experimental chemical shifts for a series of related compounds can provide a scaling factor that improves the accuracy of the predictions.

Vibrational Spectroscopy:

Computational methods, again primarily DFT, can be used to calculate the vibrational frequencies and intensities of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.govmdpi.com The calculation provides a set of normal modes, each with a specific frequency and intensity, which can be assigned to particular molecular vibrations, such as Te-Te stretching, C-Te stretching, and various bending and torsional modes of the isopropyl groups. mdpi.com

A key aspect of correlating theoretical and experimental vibrational spectra is the use of scaling factors. Calculated vibrational frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. mdpi.com Applying a uniform or mode-specific scaling factor can bring the calculated spectrum into better agreement with the experimental one. nih.gov

Table 2 presents a hypothetical set of predicted and scaled vibrational frequencies for some key modes in this compound, alongside hypothetical experimental values for comparison.

Table 2: Hypothetical Predicted and Scaled Vibrational Frequencies for this compound (Note: These are illustrative values based on general trends for organotellurium compounds.)

Vibrational ModePredicted Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
Te-Te Stretch180172170
C-Te Stretch (sym)520499495
C-Te Stretch (asym)550528525
CH Bending138013251320
CH Stretching298028612855

The close agreement between the scaled theoretical frequencies and the experimental data would lend confidence to the structural and electronic properties predicted by the computational model.

Computational Design of New this compound Analogs and Reactivity Profiles

Computational chemistry not only allows for the study of existing molecules but also serves as a powerful tool for the in silico design of new analogs with tailored properties and for the prediction of their reactivity. ekb.egresearchgate.net By modifying the structure of this compound computationally, it is possible to explore a wide range of new compounds and predict their stability, electronic properties, and reactivity profiles before undertaking potentially complex and costly synthetic efforts.

Design of New Analogs:

The design of new this compound analogs can be approached by systematically altering its molecular structure. For example, one could investigate the effects of:

Substituting the isopropyl groups: Replacing the isopropyl groups with other alkyl or aryl moieties can significantly alter the steric and electronic properties of the molecule. For instance, introducing electron-withdrawing groups could enhance the electrophilicity of the tellurium atoms, while bulkier substituents could influence the conformational preferences and the accessibility of the Te-Te bond.

Introducing functional groups: The incorporation of functional groups onto the alkyl chains could impart new properties, such as enhanced solubility, the ability to coordinate to metal centers, or specific biological activity.

Modifying the ditelluride bridge: While more synthetically challenging, computational studies could explore the properties of analogs where the Te-Te bond is replaced by a Te-Se or Te-S bond, leading to mixed chalcogenide compounds with unique reactivity. nih.gov

Prediction of Reactivity Profiles:

Once new analogs have been designed, computational methods can be used to predict their reactivity. Key parameters that can be calculated to build a reactivity profile include:

Frontier Molecular Orbital (FMO) analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. A higher HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). ekb.eg

Bond Dissociation Energies (BDEs): The strength of the Te-Te bond is a critical factor in the reactivity of ditellurides. Computational methods can be used to calculate the BDE of the Te-Te bond in different analogs. A lower BDE would suggest that the bond is more easily cleaved, potentially leading to higher reactivity in radical reactions.

Reaction pathway modeling: For specific reactions, such as oxidative addition or exchange reactions, computational methods can be used to map out the entire reaction pathway, including the identification of transition states and the calculation of activation energies. This allows for a quantitative prediction of reaction rates and the elucidation of reaction mechanisms. nih.gov

Table 3 provides a hypothetical comparison of calculated reactivity descriptors for this compound and two designed analogs.

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound and Designed Analogs (Note: These are illustrative values to demonstrate computational design principles.)

CompoundHOMO Energy (eV)LUMO Energy (eV)Te-Te BDE (kJ/mol)Predicted Reactivity
This compound-5.8-0.5150Moderate
Bis(2,2,2-trifluoroethyl)ditelluride-6.5-1.2140Higher (more electrophilic Te, weaker Te-Te bond)
Dibenzylditelluride-5.5-0.8160Lower (stronger Te-Te bond)

Through such computational screening, promising new this compound analogs with desired reactivity profiles can be identified for subsequent experimental synthesis and testing, thereby accelerating the discovery of new materials and catalysts.

Emerging Research Frontiers and Future Perspectives in Diisopropylditelluride Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of organotellurium compounds, including diisopropylditelluride, has traditionally relied on methods that often involve hazardous reagents and solvents. The principles of green chemistry are now guiding the development of more environmentally benign synthetic routes. rsc.orgsumdu.edu.ua Future research in the synthesis of this compound is expected to focus on several key areas of green chemistry:

Safer Solvents and Reaction Conditions: A primary goal is to replace hazardous solvents with greener alternatives. rsc.org The exploration of solvent-free reaction conditions is also a promising avenue, which can reduce waste and simplify purification processes. cmu.eduepo.orgnih.govresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.govnih.govsemanticscholar.orgrsc.orgarxiv.org The application of microwave irradiation to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. Future synthetic strategies for this compound will likely aim for higher atom economy, minimizing the formation of byproducts.

Green Chemistry ApproachPotential Benefit for this compound Synthesis
Use of Greener SolventsReduced environmental impact and improved safety profile.
Solvent-Free SynthesisMinimized waste, simplified workup, and potential for continuous processing. cmu.eduepo.org
Microwave-Assisted SynthesisAccelerated reaction rates, increased yields, and lower energy consumption. nih.govrsc.org
High Atom Economy ReactionsReduced waste generation and more efficient use of resources.

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Applications

The reactivity of this compound is largely governed by the labile tellurium-tellurium bond. Cleavage of this bond generates isopropyltelluro radicals or isopropyltellurolate anions, which are versatile intermediates for a range of chemical transformations. While the fundamental reactivity of dialkyl ditellurides is understood, the specific applications of this compound remain an area ripe for exploration.

Future research is anticipated to delve into:

Organocatalysis: Tellurium compounds have shown promise as catalysts in various organic reactions. The unique electronic properties of the tellurium atom in this compound could be harnessed for the development of novel catalytic cycles.

Polymer Chemistry: Diorganoyl ditellurides can act as chain transfer agents in controlled radical polymerization, offering a pathway to polymers with specific architectures and functionalities. The potential of this compound in this context is an exciting area for future investigation. google.com

Synthesis of Novel Organotellurium Compounds: this compound can serve as a valuable precursor for the synthesis of more complex organotellurium molecules with potential applications in medicine and materials science.

Advanced Functional Material Design Incorporating this compound Derivatives

Organotellurium compounds are finding increasing use in the design of advanced functional materials due to their unique optical and electronic properties. This compound and its derivatives could be incorporated into various material architectures.

Key research directions include:

Semiconducting Materials: Tellurium is a key component in many semiconducting materials. This compound could serve as a precursor for the deposition of tellurium-containing thin films or the synthesis of telluride nanocrystals with applications in electronics and optoelectronics. google.com

Polymer Composites: The incorporation of this compound into polymer matrices could lead to the development of novel composites with enhanced thermal, mechanical, or optical properties. mdpi.com

Chalcogen Bonding-Based Materials: The tellurium atoms in this compound have the ability to form chalcogen bonds, which are non-covalent interactions that can be used to direct the self-assembly of molecules into ordered supramolecular structures. nih.govresearchgate.netmdpi.comrsc.org This opens up possibilities for the design of crystalline materials with tailored properties.

Interdisciplinary Research with Other Chalcogen Chemistry Domains

The chemistry of tellurium is intrinsically linked to that of its lighter congeners, sulfur and selenium. Comparative studies across the chalcogen group can provide valuable insights into periodic trends and help to identify the unique advantages of tellurium-containing compounds. nih.govnih.govrsc.org

Future interdisciplinary research involving this compound could focus on:

Comparative Reactivity Studies: A systematic comparison of the reactivity of this compound with that of diisopropyldisulfide and diisopropyldiselenide would provide a deeper understanding of the influence of the chalcogen atom on reaction mechanisms and outcomes.

Development of Mixed Chalcogen Compounds: The synthesis of molecules containing both tellurium and sulfur or selenium atoms could lead to materials with novel properties that are not accessible from the single-chalcogen analogues.

Biological and Medicinal Chemistry: While the biological roles of sulfur and selenium are well-established, the biochemistry of tellurium is less explored. Investigating the interactions of this compound with biological systems could uncover new therapeutic or diagnostic applications. nih.gov

Addressing Synthetic and Characterization Challenges for Enhanced Research Accessibility

Despite the growing interest in organotellurium chemistry, several challenges hinder its widespread adoption. Addressing these challenges is crucial for making this compound and other organotellurium compounds more accessible to the broader scientific community.

Synthetic Accessibility: The development of robust, scalable, and safe synthetic methods for this compound is a primary objective. This includes minimizing the use of pyrophoric or highly toxic reagents.

Purification and Handling: Organotellurium compounds can be sensitive to air and light, and often have a strong, unpleasant odor. Developing improved methods for their purification and handling is essential for routine laboratory use. epo.orgsnmjournals.org

Characterization Techniques: While standard analytical techniques are applicable to organotellurium compounds, specialized methods are often required for a comprehensive characterization. In particular, ¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and bonding of these compounds. rsc.orghuji.ac.ilnorthwestern.edunih.govsemanticscholar.org However, the low natural abundance and sensitivity of the ¹²⁵Te nucleus can present challenges. Future work should focus on developing more sensitive NMR techniques and computational methods to aid in the interpretation of spectral data. nih.govsemanticscholar.org Advanced surface characterization techniques may also be necessary for materials applications. ucd.ienih.gov

Q & A

Q. How is Diisopropylditelluride synthesized in a laboratory setting?

Methodological Answer: this compound is typically synthesized via oxidative coupling of sodium isopropyltellurolate (NaTeCH(CH₃)₂) under controlled conditions. A common protocol involves:

Reagent Preparation : React isopropyl magnesium bromide with elemental tellurium in anhydrous tetrahydrofuran (THF) to form NaTeCH(CH₃)₂.

Oxidation : Add a stoichiometric oxidizing agent (e.g., iodine) to induce coupling, yielding the ditelluride.

Purification : Isolate the product via vacuum distillation or column chromatography.
Key Considerations :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation by ambient oxygen.
  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Confirm purity via melting point analysis and nuclear magnetic resonance (¹H NMR, ¹²⁵Te NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

¹H NMR : Identifies proton environments in the isopropyl groups (δ ~1.0–1.5 ppm for CH₃ and δ ~2.5–3.5 ppm for CH).

¹²⁵Te NMR : Provides direct insight into tellurium bonding (chemical shifts typically between 500–800 ppm for ditellurides).

Raman Spectroscopy : Detects Te–Te stretching vibrations (~200–250 cm⁻¹).

X-ray Diffraction (XRD) : Resolves crystal structure and bond distances.
Data Validation : Cross-reference results with literature values and computational simulations (e.g., density functional theory) to resolve ambiguities .

Q. How can researchers address contradictory data regarding the thermal stability of this compound in different solvent systems?

Methodological Answer: Contradictory thermal stability data often arise from solvent polarity, trace impurities, or measurement techniques. To resolve discrepancies:

Controlled Replication : Repeat experiments under identical conditions (solvent purity, heating rate, inert atmosphere).

Differential Scanning Calorimetry (DSC) : Quantify decomposition enthalpies across solvents (e.g., toluene vs. DMF).

Kinetic Analysis : Use Arrhenius plots to compare activation energies in different media.

Computational Modeling : Apply molecular dynamics simulations to assess solvent-Te₂ interactions.
Example Workflow :

  • Step 1 : Standardize solvent purification (e.g., distillation over molecular sieves).
  • Step 2 : Perform thermogravimetric analysis (TGA) under N₂.
  • Step 3 : Publish raw data and experimental parameters for peer validation .

Q. What mechanistic insights can be gained from studying the reactivity of this compound with transition-metal catalysts?

Methodological Answer: this compound’s Te–Te bond cleavage behavior provides insights into catalytic cycles:

Stoichiometric Reactions : React with [M(CO)₆] (M = Cr, Mo) to form M(TeCH(CH₃)₂)₂(CO)₄ complexes. Monitor via infrared (IR) spectroscopy for CO ligand loss.

Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates.

Electrochemical Analysis : Perform cyclic voltammetry to identify redox-active intermediates.
Key Findings :

  • Te₂ acts as a two-electron donor in oxidative addition reactions.
  • Steric effects from isopropyl groups influence metal coordination geometry.
    Data Interpretation : Compare crystallographic data (XRD) with computational ligand-field theory models .

Q. How can researchers design experiments to explore the chalcogen-bonding properties of this compound?

Methodological Answer: Chalcogen bonding (Te···X interactions) can be studied via:

Cocrystallization : Grow crystals with halogen donors (e.g., C₆F₅I) and analyze via XRD.

Computational Mapping : Use electrostatic potential surfaces (EPS) to identify σ-hole regions.

Thermodynamic Assays : Measure binding constants using isothermal titration calorimetry (ITC).
Example Experimental Design :

  • Synthesis : Prepare cocrystals in a 1:1 molar ratio.
  • Analysis : Compare Te···I distances (<3.5 Å) and angles (160–180°) to confirm bonding.
    Validation : Cross-reference with analogous Se/S compounds to assess Te’s unique behavior .

III. Methodological Best Practices

Q. What strategies ensure reproducibility in Diisopropylditellelluride synthesis?

Methodological Answer:

Detailed Protocols : Document reaction parameters (temperature, solvent grade, stirring rate).

Batch Testing : Synthesize multiple batches to assess yield variability.

Open Data : Share raw NMR/TGA files in supplementary materials.
Reference : Follow journal guidelines for experimental reproducibility .

Q. How should researchers handle discrepancies between computational predictions and experimental data for Te–Te bond lengths?

Methodological Answer:

Basis Set Calibration : Test DFT functionals (e.g., B3LYP vs. M06-L) with larger basis sets.

Crystallographic Validation : Compare XRD data with simulations.

Error Analysis : Quantify uncertainties in both computational and experimental methods.
Example Workflow :

  • Step 1 : Optimize geometry using def2-TZVP basis sets.
  • Step 2 : Calculate bond lengths and compare with XRD values (±0.02 Å tolerance).
    Reference : Align with standards in computational chemistry reporting .

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